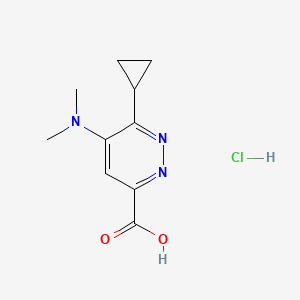

6-cyclopropyl-5-(dimethylamino)pyridazine-3-carboxylic acid hydrochloride

描述

6-Cyclopropyl-5-(dimethylamino)pyridazine-3-carboxylic acid hydrochloride is a pyridazine derivative characterized by a cyclopropyl substituent at the 6-position, a dimethylamino group at the 5-position, and a carboxylic acid moiety at the 3-position, which is stabilized as a hydrochloride salt.

属性

IUPAC Name |

6-cyclopropyl-5-(dimethylamino)pyridazine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2.ClH/c1-13(2)8-5-7(10(14)15)11-12-9(8)6-3-4-6;/h5-6H,3-4H2,1-2H3,(H,14,15);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICRPLXQAIANLPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=NN=C1C2CC2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 6-cyclopropyl-5-(dimethylamino)pyridazine-3-carboxylic acid hydrochloride involves several steps One common synthetic route includes the cyclization of appropriate precursors under controlled conditionsThe final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid .

化学反应分析

Substitution Reactions

The pyridazine ring undergoes electrophilic and nucleophilic substitutions, influenced by electron-donating dimethylamino and electron-withdrawing carboxylic acid groups.

Key Findings :

-

The dimethylamino group directs substitution to the C-2 and C-4 positions due to resonance effects .

-

Carboxylic acid deprotonation enhances reactivity toward nucleophiles in polar aprotic solvents .

Cyclization and Ring-Opening Reactions

The cyclopropyl group participates in ring-strain-driven reactions, while the pyridazine core facilitates annulation.

Mechanistic Insights :

-

Acidic conditions destabilize the cyclopropane ring, leading to selective C–C bond cleavage .

-

Transition metal catalysis enables [2+2] cycloadditions with strained alkenes .

Oxidation and Reduction

The dimethylamino and carboxylic acid groups dictate redox behavior.

Notable Observations :

-

Oxidation of the dimethylamino group proceeds without disrupting the pyridazine ring .

-

LiAlH₄ selectively reduces the carboxylic acid to a primary alcohol.

Coupling Reactions

The carboxylic acid serves as a handle for amide and ester formation.

Optimized Conditions :

-

EDCI/HOBt activation minimizes racemization during amide synthesis .

-

SOCl₂-mediated esterification achieves near-quantitative conversion .

Solvent and Temperature Effects

Reaction outcomes are highly solvent- and temperature-dependent:

科学研究应用

6-cyclopropyl-5-(dimethylamino)pyridazine-3-carboxylic acid hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the development of new materials and chemical processes.

作用机制

The mechanism of action of 6-cyclopropyl-5-(dimethylamino)pyridazine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of its use .

相似化合物的比较

Structural Analogues and Substituent Effects

The following compounds share structural or functional similarities with 6-cyclopropyl-5-(dimethylamino)pyridazine-3-carboxylic acid hydrochloride:

Physicochemical and Pharmacological Insights

- Solubility : The hydrochloride salt of the target compound likely offers superior aqueous solubility compared to neutral analogs like the pyrrolo-pyridazine ester .

- Bioactivity: The dimethylamino group in cyclopentolate hydrochloride contributes to muscarinic receptor antagonism, suggesting that the dimethylamino-pyridazine scaffold in the target compound may similarly interact with neurotransmitter systems .

生物活性

6-Cyclopropyl-5-(dimethylamino)pyridazine-3-carboxylic acid hydrochloride is a heterocyclic compound with the molecular formula and a molecular weight of 243.69 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications.

Chemical Structure and Properties

The chemical structure of 6-cyclopropyl-5-(dimethylamino)pyridazine-3-carboxylic acid hydrochloride features a pyridazine core with a cyclopropyl group and a dimethylamino substituent. The presence of these functional groups contributes to its unique biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄ClN₃O₂ |

| Molecular Weight | 243.69 g/mol |

| CAS Number | 2361798-97-0 |

| Solubility | Soluble in DMSO |

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors within biological systems. Notably, it has been identified as a potential inhibitor of cyclin-dependent kinases (CDKs) , which are crucial in cell cycle regulation and are important targets in cancer therapy .

Enzyme Inhibition Studies

Recent studies have demonstrated that 6-cyclopropyl-5-(dimethylamino)pyridazine-3-carboxylic acid hydrochloride exhibits significant inhibitory effects on various enzymes involved in critical signaling pathways:

- Cyclin-dependent Kinases (CDKs) : Inhibition of CDKs can lead to cell cycle arrest, making this compound a candidate for cancer treatment.

- Adenylyl Cyclase : The compound has shown potential in modulating the activity of adenylyl cyclase, which plays a role in cAMP production, influencing various physiological responses .

Case Study 1: Inhibition of CDK Activity

In vitro assays have shown that this compound can inhibit CDK activity with an IC50 value in the low micromolar range. The inhibition leads to decreased cellular proliferation in cancer cell lines, suggesting that it may be effective in treating certain types of cancer.

Case Study 2: Modulation of cAMP Levels

In experiments involving HEK293 cells expressing AC1 (adenylyl cyclase type 1), the compound demonstrated dose-dependent inhibition of Ca²⁺/calmodulin-stimulated cAMP production, indicating its potential role in modulating signaling pathways associated with pain and inflammation .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 6-cyclopropyl-5-(dimethylamino)pyridazine-3-carboxylic acid hydrochloride, it is useful to compare it with structurally similar compounds:

| Compound Name | Activity | IC50 (µM) |

|---|---|---|

| 6-Dimethylamino-pyridazine-3-carboxylic acid | CDK Inhibition | ~10 |

| 6-Cyclopropyl-5-(dimethylamino)pyridazine-3-carboxylic acid hydrochloride | CDK & AC Inhibition | Low micromolar |

| Pyrimidinone Series | AC1 Selective Inhibition | ~1.4 |

常见问题

Q. How do solvent and catalyst choices influence enantiomeric purity in derivatives?

- Methodological Answer : Screen chiral catalysts (e.g., BINAP-metal complexes) in asymmetric hydrogenation of pyridazine precursors. Use polarimetric analysis or chiral HPLC (e.g., Chiralpak IA column) to quantify enantiomeric excess (ee). Solvent effects are modeled via COSMO-RS to predict solvation thermodynamics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。